2-(5-tert-butyltetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-tert-butyltetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide, commonly known as TTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TTA belongs to the class of tetrazole-based compounds, which have been extensively studied for their biological and pharmacological activities.
Wirkmechanismus
The mechanism of action of TTA is primarily mediated by its interaction with the nuclear receptor PPARα. PPARα is a transcription factor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis. TTA acts as an agonist for PPARα, which leads to the activation of the receptor and subsequent changes in gene expression. The activation of PPARα by TTA has been shown to improve lipid metabolism, reduce inflammation, and improve glucose homeostasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TTA are primarily mediated by its interaction with PPARα. TTA has been shown to improve lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and reducing the expression of genes involved in fatty acid synthesis. TTA has also been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. In addition, TTA has been shown to improve glucose homeostasis by increasing insulin sensitivity and reducing hepatic glucose production.
Vorteile Und Einschränkungen Für Laborexperimente
TTA has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. TTA is also relatively easy to synthesize, making it readily available for research purposes. However, there are some limitations to the use of TTA in lab experiments. TTA has a relatively short half-life in vivo, which may limit its effectiveness in certain applications. In addition, TTA has a relatively low binding affinity for PPARα compared to other PPARα agonists, which may limit its potency in certain applications.
Zukünftige Richtungen
There are several future directions for the research on TTA. One potential direction is the development of more potent and selective PPARα agonists based on the structure of TTA. Another potential direction is the investigation of the potential applications of TTA in other fields, such as neurodegenerative diseases and metabolic disorders. In addition, the development of novel drug delivery systems for TTA may improve its effectiveness in vivo. Overall, the research on TTA has the potential to lead to the development of new therapies for a variety of diseases and disorders.
Synthesemethoden
The synthesis of TTA involves the reaction of 4-(trifluoromethoxy)benzoyl chloride with 5-tert-butyltetrazole in the presence of a base such as triethylamine. The reaction yields TTA as a white crystalline powder. The purity of the compound can be further improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
TTA has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and metabolic disorders. In neuroscience, TTA has been shown to act as an agonist for the nuclear receptor PPARα, which plays a crucial role in the regulation of lipid metabolism and inflammation. TTA has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In cancer research, TTA has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. TTA has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In metabolic disorders, TTA has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes.
Eigenschaften
IUPAC Name |
2-(5-tert-butyltetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O2/c1-13(2,3)12-19-20-21-22(12)8-11(23)18-9-4-6-10(7-5-9)24-14(15,16)17/h4-7H,8H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUUCZBAGOAASI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=NN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.